The compound 1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid is a derivative of the 1,4-dihydropyridine (DHP) class, which is known for its diverse pharmacological properties. DHP derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as antihypertensive agents. The structural modifications of the DHP ring have been shown to result in compounds with varying biological activities, which is crucial for the development of new therapeutic agents.
The synthesis of 1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid typically involves a modified Hantzsch reaction. This reaction involves the condensation of an aldehyde (in this case, 2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate) in a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is isolated and purified using standard organic chemistry techniques.
1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions. It can be hydrolyzed to the corresponding dicarboxylic acid, or it can be used as a starting material for the synthesis of other DHP derivatives. For instance, it can be reacted with n-butyryl chloride to form clevidipine butyrate, a short-acting intravenous calcium channel blocker. Additionally, it can be coupled to a dihydropyridine-pyridinium salt redox chemical delivery system for enhanced delivery and targeted release.
1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid acts as a calcium channel antagonist by binding to L-type voltage-dependent calcium channels (VDCCs). This binding inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium concentration and subsequent relaxation of vascular smooth muscle. This mechanism contributes to its antihypertensive effect and its potential therapeutic applications in cardiovascular diseases.
1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid is a lipophilic compound with a high partition coefficient (Kp = 442). This property contributes to its ability to penetrate biological membranes and reach its target sites effectively. Its chemical structure features a chiral center at the C4 position, leading to the existence of stereoisomers.
One of the applications of DHP derivatives is their use as oral hypoglycemic agents. A study on a related compound, 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, demonstrated hypoglycemic activity without the undesirable effects associated with nicotinic acid1. This suggests that certain DHP derivatives could be developed as antidiabetic medications, offering an alternative to existing treatments.
Another significant application of DHP derivatives is in the treatment of ulcerative conditions. The synthesis of 1,4-dihydropyridines and their Mannich bases with sulfanilamide has been shown to enhance antiulcer activity2. The study found that the introduction of a methoxy group on the DHP ring increased the antiulcer potential of these compounds. This indicates that structural modifications of DHP derivatives can lead to the development of effective antiulcer medications.
The synthesis of DHP derivatives is also an area of interest, as optimizing the synthetic procedures can lead to more efficient production of these compounds. A study on the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid under phase transfer catalysis achieved an 81% yield, demonstrating the effects of catalyst amount, reaction time, and solvent on the synthesis process3. This research contributes to the broader field of chemical synthesis, where improved yields and reaction conditions can facilitate the large-scale production of pharmacologically active DHP derivatives.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4